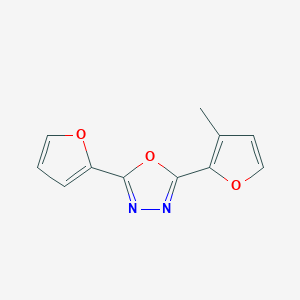![molecular formula C14H18Cl2N2O3S B4653103 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4653103.png)
1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide
Vue d'ensemble
Description
1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide has been used in a variety of scientific research applications. One of the most common uses of 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide is as an inhibitor of chloride channels. It has been shown to inhibit a variety of chloride channels, including those found in red blood cells, neurons, and epithelial cells. 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide has also been used to study the role of chloride channels in a variety of physiological processes, including cell volume regulation, acid-base balance, and synaptic transmission.
Mécanisme D'action
The mechanism of action of 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide involves the covalent modification of amino acid residues in chloride channels. 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide contains a highly reactive sulfonyl chloride group that can react with nucleophilic amino acid residues, such as lysine and cysteine. This covalent modification of the amino acid residues leads to a conformational change in the chloride channel protein, which ultimately results in the inhibition of chloride ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide are diverse and depend on the specific chloride channel being inhibited. In general, 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to inhibit chloride ion transport, which can lead to changes in cell volume, pH, and membrane potential. 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide has also been shown to affect the activity of other ion channels, such as calcium channels and potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide in lab experiments is its specificity for chloride channels. 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to inhibit a variety of chloride channels, but does not affect other ion channels or transporters. This specificity allows researchers to study the role of chloride channels in a variety of physiological processes without interfering with other cellular processes.
One of the limitations of using 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide in lab experiments is its potential for off-target effects. While 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide is specific for chloride channels, it can also react with other nucleophilic amino acid residues in proteins, leading to unintended effects. Additionally, the covalent modification of amino acid residues by 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide can be irreversible, which can limit the ability to study the dynamic regulation of chloride channels.
Orientations Futures
There are many future directions for research on 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide and its effects on chloride channels. One area of interest is the role of chloride channels in cancer progression. It has been shown that chloride channels are upregulated in many types of cancer cells, and that inhibition of chloride channels can lead to decreased cell proliferation and migration. Another area of interest is the development of more specific inhibitors of chloride channels, which could allow for more precise manipulation of chloride channel activity in vivo.
Conclusion:
In conclusion, 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide is a sulfonamide derivative that has been widely used in scientific research as an inhibitor of chloride channels. Its specificity for chloride channels has made it a valuable tool for studying the role of chloride channels in a variety of physiological processes. However, its potential for off-target effects and irreversible covalent modification of amino acid residues must be taken into account when designing experiments. There are many future directions for research on 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide and its effects on chloride channels, including its role in cancer progression and the development of more specific inhibitors.
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methylsulfonyl]-N-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-17-14(19)11-3-2-6-18(8-11)22(20,21)9-10-4-5-12(15)13(16)7-10/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRAXNRIUCTAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dichlorobenzyl)sulfonyl]-N-methylpiperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4653020.png)





![8-[2-(2-isopropoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4653046.png)
![5-[4-(diethylamino)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4653059.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4653062.png)
![6-cyclopropyl-N-(4-fluorobenzyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4653066.png)
![N-({2-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazino}carbonothioyl)benzamide](/img/structure/B4653076.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4653084.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4653087.png)
![N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide](/img/structure/B4653089.png)